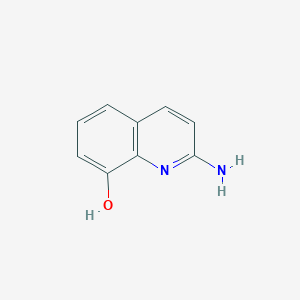

2-Aminoquinolin-8-ol

Descripción

Contextualization within Quinoline (B57606) Chemistry and its Derivatives

Quinoline and its derivatives constitute a significant class of heterocyclic compounds widely found in natural products and pharmaceuticals. rsc.org The quinoline core, composed of a benzene (B151609) ring fused with a pyridine (B92270) ring, provides a versatile scaffold for structural modifications. rroij.com The presence of a nitrogen atom in the pyridine ring imparts basic properties, while substitutions on the rings can significantly influence the compound's physical, chemical, and biological characteristics. rroij.comnih.gov

8-Hydroxyquinoline (B1678124) (8-HQ), a closely related analog of 2-aminoquinolin-8-ol, is well-known for its ability to chelate metal ions, a property that has led to its use in analytical chemistry and various biological applications. rroij.comnih.govsolubilityofthings.comscispace.com The introduction of an amino group at the C-2 position, as seen in this compound, further modifies the electronic and steric properties of the molecule, potentially influencing its chelating behavior, reactivity, and interactions with biological targets. The study of this compound thus fits within the broader context of exploring the diverse properties and potential applications of substituted quinolines.

Historical Development and Significance of this compound in Scientific Inquiry

While 8-hydroxyquinoline has a longer history of extensive study, research specifically focused on this compound appears to be more recent or less extensively documented historically compared to some other quinoline derivatives. Early research into quinoline chemistry often centered on compounds with prominent biological activities, such as those used as antimalarials or antiseptics. rsc.orgnih.gov The significance of this compound in scientific inquiry has likely grown as researchers have delved deeper into the structure-activity relationships of substituted quinolines and explored novel synthetic methodologies. Its unique substitution pattern presents opportunities for targeted synthesis and investigation of its specific chemical and biological attributes.

Overview of Current Research Trajectories and Multidisciplinary Applications of this compound

Current academic research involving this compound explores its potential in several multidisciplinary areas. One notable trajectory is the investigation of its antibacterial properties and the development of more effective derivatives or salts. mdpi.comsciforum.netsciforum.net Studies have shown that both 8-hydroxyquinoline and this compound exhibit moderate antibacterial effects. mdpi.comsciforum.net Research is ongoing to synthesize salts of this compound with various acids to enhance solubility and potentially increase antibacterial activity. mdpi.comsciforum.net

Interactive Table 1: Antibacterial Effects of this compound and a Related Compound

| Compound | Average Antibacterial Effect (mg/L) | Average Antibacterial Effect (µM) |

| Nitroxoline™ | 16 mdpi.com | 84 mdpi.com |

| This compound | 50 mdpi.com | 301 mdpi.com |

Another area of research involves the chemical synthesis and functionalization of this compound. Its structure offers potential sites for reactions, including the amino group at C-2 and the hydroxyl group at C-8. researchgate.net Studies have investigated the chemoselective acylation of this compound to generate different derivatives, such as C2-amides or C8-esters, highlighting its utility as a building block in organic synthesis. researchgate.net

Furthermore, the quinoline scaffold, in general, and substituted derivatives like this compound are being explored in the context of developing new therapeutic agents, including those with potential anticancer, antiviral, and antimycobacterial activities. rsc.orgscispace.commdpi.comresearchgate.net The ability of 8-hydroxyquinoline derivatives to chelate metal ions is also being investigated for applications in fluorescent sensing and other fields. rroij.comnih.govsolubilityofthings.comscispace.com While research directly on this compound in these specific areas may be less extensive than on other quinoline derivatives, its structural relationship suggests potential for similar investigations.

Interactive Table 2: Selected Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | nih.govuni.luchemdad.com |

| Molecular Weight | 160.17 g/mol | nih.govchemdad.comscbt.com |

| Melting Point | 157-160 °C | chemdad.comchemicalbook.com |

| Solubility (Qualitative) | Soluble in Acetone, Dimethyl Sulfoxide chemdad.comchemicalbook.com | chemdad.comchemicalbook.com |

| Color | Green-Yellow Solid | chemdad.comchemicalbook.com |

The ongoing research into this compound underscores its relevance as a versatile scaffold in academic chemistry, with investigations ranging from the synthesis of novel derivatives to the exploration of its potential biological applications, particularly in the context of combating antibiotic resistance.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-aminoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVLIVCXTIGACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405278 | |

| Record name | 2-aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70125-16-5 | |

| Record name | 2-aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-8-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Aminoquinolin 8 Ol and Its Derivatives

Established Synthetic Pathways to 2-Aminoquinolin-8-ol

Established methods for synthesizing this compound often involve multi-step processes utilizing readily available starting materials.

Classical Approaches and Reaction Mechanisms

Classical syntheses of quinoline (B57606) derivatives, which can be adapted for this compound, often rely on condensation reactions. Methods such as the Skraup synthesis, Combes reaction, and Gould-Jacobs synthesis are well-known for constructing the quinoline core. preprints.orgmdpi.comresearchgate.net While the direct application of these methods specifically for this compound is not extensively detailed in the search results, general principles can be inferred.

The Skraup synthesis, for instance, typically involves heating an aniline (B41778) with glycerol (B35011) in the presence of sulfuric acid as a dehydrating agent and an oxidizing agent. researchgate.net This forms the quinoline ring. The introduction of specific substituents, like the amino and hydroxyl groups at the 2 and 8 positions respectively, would require appropriately substituted starting materials or subsequent functionalization steps.

Another approach mentioned involves the conversion of 8-hydroxyquinoline (B1678124) into tert-butyldimethylsilyl (TBS)-protected this compound. This process includes oxidation to the N-oxide, followed by reaction with dimethylsulfate, treatment with NH4OH, and finally protection with TBSCl. nih.govmdpi.com

Optimization Strategies for Yield and Purity

Optimization of classical synthetic routes to quinoline derivatives often focuses on improving reaction conditions, catalyst selection, and work-up procedures to enhance yield and purity. For example, studies on quinoline synthesis have explored varying temperatures, reaction times, and the use of different acidic catalysts like p-toluenesulfonic acid or sulfuric acid. researchgate.net The choice of solvent and the method of isolation and purification, such as extraction and distillation or crystallization, are also critical for obtaining the desired product in high purity. google.com

While specific optimization data for classical this compound synthesis was not prominently found, general strategies for optimizing quinoline synthesis, such as modifying catalysts and reaction conditions, are applicable. nih.gov

Novel and Sustainable Synthetic Routes to this compound

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. ijsetpub.com For the synthesis of quinoline derivatives, this translates to exploring alternative solvents, catalysts, and reaction conditions. The use of water as a solvent, for instance, has been explored for the synthesis of other aminobenzothiazoles and aminobenzoxazoles, demonstrating a move towards environmentally benign reaction media. rsc.org

While direct examples of applying green chemistry principles specifically to this compound synthesis were limited in the search results, the broader field of quinoline synthesis is seeing advancements in this area, including the use of heterogeneous catalysts and metal-free approaches. researchgate.netresearchgate.net

Catalytic Methodologies in this compound Preparation

Catalytic methods play a crucial role in modern synthetic chemistry, offering advantages such as increased reaction rates, selectivity, and milder reaction conditions. Various metal catalysts, including palladium, copper, and rhodium, have been employed in the synthesis of quinoline derivatives. nih.govbohrium.com

For instance, palladium-catalyzed reactions have been used in the synthesis of 2-arylquinolines. nih.gov Copper-catalyzed methods have been explored for C-H functionalization of 8-aminoquinoline (B160924) derivatives. researchgate.netbeilstein-journals.org While these examples pertain to quinoline derivatives in general or 8-aminoquinoline, they highlight the potential of catalytic methodologies for the synthesis and modification of this compound.

A novel approach involving a recyclable cadmium-containing coordination polymer catalyst has been reported for the N-alkylation of aminoquinolines, including 2-aminoquinoline (B145021) and 8-aminoquinoline, with primary alcohols, achieving high yields. bohrium.com This suggests potential for similar catalytic approaches in the synthesis or functionalization of this compound.

Derivatization Strategies for this compound Functionalization

The presence of both amino and hydroxyl groups on the quinoline core of this compound provides multiple sites for functionalization, allowing for the synthesis of a wide range of derivatives. These derivatization strategies can lead to compounds with altered chemical and biological properties.

One area of derivatization involves acylation reactions. Studies have investigated the chemoselective acylation of 2-amino-8-quinolinol to form either C2-amides or C8-esters. researchgate.net This highlights the ability to selectively functionalize either the amino group at position 2 or the hydroxyl group at position 8, depending on the reaction conditions and acylating agent used. For example, using acyl imidazolides or esters can favor the formation of C2-amides, while other conditions might lead to C8-esters. researchgate.net

Functionalization at other positions of the quinoline ring is also possible. For 8-aminoquinoline derivatives, strategies for regioselective C-H functionalization, such as bromination and difluoromethylation at the C5 position, have been developed using metal catalysts like copper. researchgate.net These methods, while demonstrated on 8-aminoquinoline amides, suggest potential routes for functionalizing the quinoline core of this compound at positions other than the amino and hydroxyl groups.

Derivatization can also involve the formation of metal complexes, as the nitrogen and oxygen atoms in this compound can act as ligands. The synthesis of a zinc complex with 2-methyl-8-quinolinol (a related compound) demonstrates the potential for forming coordination complexes with this class of molecules. ijcce.ac.ir

Further derivatization can involve reactions at the amino group, such as alkylation or the formation of imines, or reactions at the hydroxyl group, such as etherification or esterification. The specific strategy employed depends on the desired structural modification and the intended application of the resulting derivative.

Chemical Transformations at the Amino Group

The amino group at the C2 position of this compound can undergo various chemical transformations, acting as a nucleophile in reactions. One common transformation involves acylation. Studies have shown that the reaction of this compound with different carboxylic acids in the presence of coupling agents like EDCI and DMAP can lead to the formation of C2-amide derivatives. Interestingly, the chemoselectivity of this reaction can be influenced by the nature of the carboxylic acid; N-heteroaromatic acids tend to favor amide formation at the C2 amino group, while other aromatic acids may lead to esterification at the C8 hydroxyl group under similar conditions. researchgate.netresearchgate.net Selective formation of C2-amides can also be achieved by treating the anionic form of this compound with less reactive acyl imidazolides or esters. researchgate.netresearchgate.net

Another important transformation is the formation of Schiff bases or imines through condensation reactions with carbonyl compounds. The amino group can also participate in nucleophilic substitution reactions, enabling further functionalization at this position. evitachem.comsmolecule.com

Chemical Transformations at the Hydroxyl Group

The hydroxyl group at the C8 position of this compound exhibits typical phenolic reactivity. It can undergo esterification reactions, for example, with sulfonyl chlorides to form sulfonate derivatives. researchgate.net The reaction of this compound with arylsulfonyl chlorides has been shown to chemoselectively afford arylsulfonate ester derivatives. researchgate.net

The hydroxyl group can also be involved in condensation reactions, particularly with carbonyl compounds, leading to the formation of more complex structures. evitachem.com Under certain conditions, the hydroxyl group may be oxidized to the corresponding carbonyl compound. evitachem.com Protection of the hydroxyl group is sometimes necessary during multi-step synthesis to prevent unwanted side reactions. For instance, the tert-butyldimethylsilyl (TBS) group has been used to protect the C8 hydroxyl group of this compound during the synthesis of certain derivatives. nih.govmdpi.com

The phenolic nature of the C8 hydroxyl group also contributes to the ability of 8-hydroxyquinolines, including this compound, to act as chelating agents for various metal ions. mdpi.comscispace.comrroij.com This property is exploited in various applications, although the focus here remains on the chemical transformations of the functional group itself.

Modifications of the Quinoline Ring System

Modifications to the quinoline ring system of this compound can lead to derivatives with altered properties. These modifications can involve introducing substituents at different positions of the ring through various reactions such as electrophilic aromatic substitution.

Halogenation is a common modification. While studies on the direct halogenation of this compound are less prevalent in the provided results, related 8-aminoquinolines and 8-hydroxyquinolines have been shown to undergo bromination at positions 5 and 7. For example, bromination of 8-aminoquinoline with NBS can yield 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline. acgpubs.org Similarly, 8-hydroxyquinoline undergoes bromination to yield 5,7-dibromo-8-hydroxyquinoline. acgpubs.org These examples suggest potential avenues for halogenating the quinoline ring in this compound.

The quinoline ring can also be modified through the introduction of various functional groups or side chains. For instance, the synthesis of 2-substituted quinolines has been explored, which could be relevant for modifying the position adjacent to the amino group in this compound. mdpi.com Transition metal-catalyzed directed C-H functionalization has been employed for functionalizing saturated heterocycles using 8-aminoquinoline as a directing group, indicating the potential for site-selective modifications of the quinoline ring system. thieme-connect.com

Synthesis of Polymeric and Macromolecular Architectures Incorporating this compound Moieties

This compound and its derivatives can be incorporated into polymeric and macromolecular architectures, leveraging their unique properties. The presence of the amino and hydroxyl groups provides sites for covalent attachment to polymer chains or incorporation into polymer backbones.

One approach involves utilizing the chelating ability of the 8-hydroxyquinoline moiety to form coordination polymers with metal ions. While the provided information primarily discusses the use of 8-hydroxyquinoline and 5,7-dichloroquinolin-8-ol in the synthesis of ion-imprinted polymers through complex formation with metal templates, the principle can be extended to this compound due to its similar chelating properties. bibliotekanauki.plumcs.pl In this method, a complex of the metal ion with a ligand (such as a quinoline derivative) is prepared and then copolymerized with monomers to create a polymer matrix with imprinted sites for the metal ion. bibliotekanauki.pl

Another strategy could involve the covalent incorporation of this compound into polymer structures through reactions with its functional groups. For instance, the amino group could be used to form amide or imine linkages with polymers containing carboxylic acid or carbonyl functionalities, respectively. The hydroxyl group could participate in esterification or etherification reactions with appropriate polymer precursors.

While specific examples of polymeric and macromolecular architectures incorporating this compound were not extensively detailed in the provided search results, the reactivity of its amino and hydroxyl groups, coupled with the known methods for incorporating related quinoline derivatives into polymers (such as ion-imprinted polymers), suggests significant potential in this area. The synthesis of N-alkylated aminoquinoline derivatives through borrowing hydrogen strategy catalyzed by a cadmium-containing coordination polymer highlights the interaction between aminoquinolines and polymeric structures in a catalytic context, hinting at the potential for integrating aminoquinoline moieties within polymer frameworks for various applications. bohrium.com

Coordination Chemistry and Metal Complexation of 2 Aminoquinolin 8 Ol

Ligand Design Principles and Coordination Modes of 2-Aminoquinolin-8-ol

The coordination behavior of this compound is primarily influenced by the presence of the nitrogen atom in the quinoline (B57606) ring, the amino group at the 2-position, and the hydroxyl group at the 8-position. evitachem.com The deprotonation of the phenolic hydroxyl group is a key aspect of its coordination chemistry, allowing it to act as an anionic ligand. researchgate.netasianpubs.org The proximity of the hydroxyl group to the heterocyclic nitrogen in 8-hydroxyquinoline (B1678124) derivatives facilitates bidentate chelation, typically involving the nitrogen and oxygen atoms. scispace.commdpi.com

This compound can exhibit different coordination modes depending on the metal ion, reaction conditions, and the presence of other ligands. While 8-hydroxyquinoline itself is known to form four- and six-covalent complexes, this compound, with the additional amino group, offers further possibilities for coordination. scispace.commdpi.com The amino group at the 2-position can also participate in coordination, potentially leading to tridentate or bridging coordination modes. researchgate.net Studies on related 8-aminoquinoline (B160924) ligands have shown they can act as multidentate ligands, forming stable complexes with transition metals. rsc.orglookchem.com The specific coordination mode (e.g., bidentate, tridentate) and the resulting metal-to-ligand ratio (e.g., 1:1, 1:2) are crucial in determining the structure and properties of the resulting metal complex. researchgate.netsphinxsai.com

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes of this compound typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. jocpr.com The reaction conditions, such as pH and temperature, can influence the stoichiometry and structure of the resulting complexes. sphinxsai.com Characterization of these complexes is performed using a range of spectroscopic and analytical techniques. sphinxsai.comjocpr.comresearchgate.nettandfonline.comijcce.ac.ir

Common characterization techniques include:

Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex. sphinxsai.comresearchgate.nettandfonline.comijcce.ac.ir

UV-Visible Spectroscopy: To study electronic transitions within the complex, which can provide information about the coordination environment and metal-ligand interactions. researchgate.netasianpubs.orgsphinxsai.comresearchgate.nettandfonline.comijcce.ac.ir

IR Spectroscopy: To identify the functional groups involved in coordination by observing shifts in characteristic vibrational frequencies (e.g., O-H, N-H, C=N). sphinxsai.comresearchgate.netijcce.ac.ir

NMR Spectroscopy: Particularly useful for diamagnetic complexes, providing detailed structural information in solution. sphinxsai.comtandfonline.com

Mass Spectrometry: To determine the molecular weight of the complex. tandfonline.comijcce.ac.irnih.gov

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes. jocpr.comijcce.ac.irnih.gov

Magnetic Susceptibility Measurements: To determine the magnetic properties of transition metal complexes, providing insight into the oxidation state and coordination geometry of the metal ion. sphinxsai.comjocpr.comijcce.ac.ir

Transition Metal Complexes

This compound and its derivatives readily form complexes with various transition metal ions. researchgate.netlookchem.com Studies have reported the synthesis and characterization of complexes with metals such as Cu(II), Co(II), Ni(II), Zn(II), Mn(II), and Fe(II/III). researchgate.netasianpubs.orgsphinxsai.comjocpr.comresearchgate.netrsc.org The coordination number and geometry around the transition metal ion can vary. For example, octahedral, distorted octahedral, tetrahedral, and square planar geometries have been proposed for complexes with different transition metals and related ligands. sphinxsai.comjocpr.comrsc.org

Detailed research findings on specific transition metal complexes of this compound or closely related ligands include:

| Metal Ion | Proposed Geometry | Metal:Ligand Ratio | Characterization Techniques Used | Source |

| Cu(II) | Distorted octahedral, Square planar, Tetrahedral | 1:2, 1:1 | UV-Vis, IR, Elemental Analysis, Magnetic properties, X-ray Diffraction | sphinxsai.comjocpr.comresearchgate.netrsc.org |

| Co(II) | Octahedral, Mononuclear | 1:2 | UV-Vis, IR, Elemental Analysis, Magnetic properties, X-ray Diffraction | sphinxsai.comjocpr.comrsc.org |

| Ni(II) | Octahedral, Mononuclear | 1:2 | UV-Vis, IR, Elemental Analysis, Magnetic properties, X-ray Diffraction | sphinxsai.comrsc.org |

| Zn(II) | Tetrahedral, Dinuclear | 1:2, 1:1 | UV-Vis, IR, Elemental Analysis, Magnetic properties, X-ray Diffraction | sphinxsai.comrsc.org |

| Mn(II) | Octahedral, Dinuclear | 1:2, 1:1 | UV-Vis, IR, Elemental Analysis, Magnetic properties, X-ray Diffraction | asianpubs.orgsphinxsai.comrsc.org |

| Fe(II/III) | Octahedral | Not specified, 1:2 | UV-Vis, IR, Elemental Analysis, Magnetic properties, X-ray Diffraction | asianpubs.orgjocpr.com |

| Pd(II) | Square planar | 1:2 | UV-Vis, IR, Elemental Analysis, DFT, X-ray Diffraction | researchgate.netijcce.ac.ir |

Main Group Metal Complexes

While the coordination chemistry of 8-hydroxyquinoline derivatives is extensively studied with transition metals, they also form complexes with main group metal ions. researchgate.netscispace.commdpi.com Research has explored the complexation of 8-hydroxyquinoline derivatives with main group metals such as Mg(II) and Al(III). researchgate.netscispace.commdpi.com These complexes can exhibit distinct structural and photophysical properties compared to their transition metal counterparts. tandfonline.com

For instance, studies on gallium(III) complexes with related ligands like bis(8-quinolyl)amine (BQA) have demonstrated the formation of octahedral complexes characterized by techniques including X-ray crystallography, NMR, and UV-Vis spectroscopy. tandfonline.com

| Metal Ion | Proposed Geometry | Metal:Ligand Ratio | Characterization Techniques Used | Source |

| Mg(II) | Not specified | 1:2, 1:1, 3:2 | UV-Vis spectroscopic titration | researchgate.net |

| Al(III) | Octahedral | Not specified | UV-Vis, Luminescence | researchgate.netscispace.commdpi.com |

| Ga(III) | Octahedral | 1:2 | NMR, HR-ESI-MS, Elemental analysis, X-ray crystallography, UV-Vis, Photoluminescence, DFT | tandfonline.com |

Note: This table includes data for this compound or related 8-aminoquinoline/8-hydroxyquinoline derivatives.

Lanthanide and Actinide Complexes

8-Hydroxyquinoline derivatives, including those with amino substituents, are known to form complexes with lanthanide ions. researchgate.netmdpi.comrsc.orgrsc.org These complexes are of interest due to the unique luminescent and magnetic properties of lanthanides. rsc.orgrsc.org Studies have reported the synthesis and characterization of lanthanide complexes with 8-hydroxyquinoline derivatives, including dinuclear and tetranuclear structures. rsc.orgrsc.orgresearchgate.net

Examples of lanthanide complexes with 8-hydroxyquinoline derivatives include tetranuclear complexes with Gd(III), Tb(III), Dy(III), and Ho(III) and dinuclear complexes with Ln(III) ions like Pr, Gd, Tb, Dy, Ho, Er, and Lu. rsc.orgrsc.org Characterization often involves techniques like X-ray crystallography, luminescence spectroscopy, and magnetic measurements. rsc.orgrsc.orgresearchgate.net

While the coordination chemistry of actinides is an active area of research, particularly with N-heterocyclic ligands, specific studies focusing on this compound complexes with actinides were not prominently found in the provided search results. rsc.orgdigitellinc.com However, the ability of related quinoline-based ligands and other N-heterocyclic systems to coordinate with actinides suggests the potential for this compound to also form such complexes, although this would require dedicated investigation. rsc.orgdigitellinc.com

| Metal Ion | Nuclearity | Characterization Techniques Used | Source |

| Gd(III) | Tetranuclear | Structural characterization (likely including X-ray) | rsc.org |

| Tb(III) | Tetranuclear | Structural characterization (likely including X-ray), Luminescence, Magnetic properties | rsc.orgrsc.orgresearchgate.net |

| Dy(III) | Tetranuclear | Structural characterization (likely including X-ray), Magnetic properties | rsc.orgresearchgate.net |

| Ho(III) | Tetranuclear | Structural characterization (likely including X-ray) | rsc.org |

| Pr(III) | Dinuclear | X-ray structural analysis, Luminescence spectroscopy | rsc.org |

| Er(III) | Dinuclear | X-ray structural analysis | rsc.org |

| Lu(III) | Dinuclear | X-ray structural analysis, Luminescence spectroscopy | rsc.org |

| Yb(III) | Tetranuclear | Structural characterization (likely including X-ray), Magnetic properties | researchgate.net |

Note: This table includes data for this compound or related 8-aminoquinoline/8-hydroxyquinoline derivatives.

Structural Elucidation of this compound Metal Complexes

Determining the precise three-dimensional structure of metal complexes is crucial for understanding their properties and reactivity. Various techniques are employed for structural elucidation, with X-ray crystallographic analysis being a powerful method for obtaining detailed information about coordination geometries and bond parameters in the solid state. jocpr.comtandfonline.comijcce.ac.irnih.gov

X-ray Crystallographic Analysis of Coordination Geometries

Examples of structural information obtained from X-ray crystallography on complexes of 8-hydroxyquinoline derivatives include:

Confirmation of coordination via specific donor atoms (e.g., nitrogen and oxygen). researchgate.netijcce.ac.ir

Determination of coordination numbers and geometries (e.g., octahedral, square planar). sphinxsai.comjocpr.comrsc.org

Elucidation of the nuclearity of the complexes (e.g., mononuclear, dinuclear, tetranuclear). rsc.orgrsc.orgrsc.orgresearchgate.net

Analysis of bond lengths and angles, providing insights into the nature of the metal-ligand bond. researchgate.nettandfonline.com

Identification of crystal packing and intermolecular interactions, such as hydrogen bonding networks. evitachem.com

While direct crystallographic data specifically for this compound complexes was not extensively detailed in the provided snippets, studies on related 8-aminoquinoline and 8-hydroxyquinoline ligands demonstrate the applicability and importance of X-ray crystallography in confirming the coordination chemistry and structures of this class of compounds. researchgate.netmdpi.comjocpr.comtandfonline.comijcce.ac.irrsc.orgrsc.orgrsc.orgresearchgate.netresearchgate.net

Spectroscopic Signatures for Complex Structural Assignment (e.g., Advanced NMR, EPR, Mossbauer)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), and Mössbauer spectroscopy are crucial for the structural characterization and assignment of metal complexes.

NMR Spectroscopy: NMR is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. For paramagnetic complexes, NMR signals are often significantly shifted and broadened due to the presence of unpaired electrons, providing insights into the electronic and magnetic properties and the coordination environment around the metal center. nih.govresearchgate.netresearchgate.net Analysis of these paramagnetic shifts can help in structural assignment and understanding the nature of metal-ligand interactions. nih.gov

EPR Spectroscopy: EPR spectroscopy is specifically used to study complexes with unpaired electrons (paramagnetic species). It provides information about the electronic structure, oxidation state, and coordination geometry of the metal ion. researchgate.netscience.govbrocku.ca EPR spectra can reveal the presence of unpaired electrons and their interactions with the surrounding nuclei, aiding in the characterization of the metal complex. researchgate.net

Mössbauer Spectroscopy: Mössbauer spectroscopy is a nuclear spectroscopic technique sensitive to the chemical environment of specific isotopes, particularly iron. It provides information about the oxidation state, spin state, and local symmetry of iron in a complex. nih.gov Mössbauer spectroscopy has been used to establish the spin state of iron centers in metal complexes, complementing information obtained from other spectroscopic methods. nih.gov

While direct examples of these techniques applied specifically to this compound complexes are not detailed in the search results, their application to related quinoline-based metal complexes highlights their relevance. For instance, NMR and Mössbauer spectroscopy have been used to study oxoiron(IV) complexes with mixed pyridine (B92270)/quinoline ligation, revealing temperature-dependent spin-state transitions and providing insights into their reactivity. nih.gov EPR spectroscopy has been employed to characterize copper(II) complexes with Schiff base ligands derived from 8-hydroxyquinoline. science.gov

Electronic, Magnetic, and Redox Properties of this compound Metal Complexes

The electronic, magnetic, and redox properties of metal complexes are significantly influenced by the nature of the metal ion, its oxidation state, and the coordinating ligand. This compound, with its nitrogen and oxygen donor atoms, can form complexes with varied electronic structures and magnetic behaviors depending on the coordinated metal.

The magnetic properties of transition metal complexes are related to the number of unpaired electrons, which is determined by the metal's electronic configuration and the ligand field splitting. libretexts.orguou.ac.in Complexes can be diamagnetic (no unpaired electrons) or paramagnetic (one or more unpaired electrons). libretexts.org Magnetic measurements, often complementing EPR and NMR data, provide information about the spin state of the metal center. libretexts.orgmdpi.com

The redox properties of metal complexes, referring to their ability to undergo oxidation and reduction, are also crucial. The redox potential of a metal complex can be influenced by the coordinated ligand. mdpi.comnih.gov For example, complexes of 8-hydroxyquinoline derivatives with iron and copper have shown varied redox potentials depending on the specific ligand structure. mdpi.com Cyclic voltammetry is a common electrochemical technique used to study the redox behavior of metal complexes, revealing reversible or irreversible electron transfer processes and formal potentials. mdpi.comresearchgate.net

While specific data for this compound complexes is limited in the provided results, studies on related 8-hydroxyquinoline and aminoquinoline complexes indicate that these ligands can stabilize metal ions in different oxidation states and influence their electronic and magnetic properties. mdpi.comresearchgate.netrsc.org For instance, chromium(III) tris-(8-hydroxyquinolinate) shows a weak, long wavelength absorption band assigned to a metal-based d-d transition, and its electrochemical behavior indicates enhanced stability. researchgate.net

Applications of this compound Metal Complexes in Catalysis

Metal complexes, including those formed with quinoline-based ligands, are widely explored as catalysts in various chemical transformations. Catalysis can be broadly classified into homogeneous and heterogeneous catalysis. chemguide.co.uksenecalearning.com

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in solution. chemguide.co.ukias.ac.in Transition metal complexes are frequently employed as homogeneous catalysts due to their ability to activate small molecules and facilitate reactions through various mechanisms, including oxidative addition, reductive elimination, and insertion. ias.ac.inchinesechemsoc.org

While direct examples of this compound complexes in homogeneous catalysis are not explicitly detailed, related 8-aminoquinoline derivatives have been used as directing groups in homogeneous transition metal-catalyzed C-H functionalization reactions. chinesechemsoc.orgchemrxiv.org For example, an 8-aminoquinoline derivative was used as a directing group in copper-catalyzed electrochemical B-H oxygenation reactions. chinesechemsoc.org Studies on nickel complexes with N-(quinolin-8-yl)pivalamide, a related ligand, have investigated their role as intermediates in C-H activation, a key step in many catalytic cycles. chemrxiv.org

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. chemguide.co.uksenecalearning.com Heterogeneous catalysts offer advantages in terms of ease of separation and recycling. mdpi.com Supporting metal complexes on solid materials is a common approach to develop heterogeneous catalysts. mdpi.comresearchgate.net

Although specific instances of this compound complexes as heterogeneous catalysts are not provided, related metal complexes, such as iron phthalocyanine (B1677752) supported on silica (B1680970), have been studied for their catalytic activity in oxidation reactions, demonstrating the potential for quinoline-related structures in heterogeneous catalysis. researchgate.net The immobilization of molybdenum complexes of 8-aminoquinoline in MCM-41 has also been explored for catalytic applications. researchgate.net

Enantioselective catalysis is a crucial area in organic synthesis focused on producing chiral compounds with high enantiomeric purity, which is particularly important in the pharmaceutical and agrochemical industries. chiralpedia.comnumberanalytics.com This is achieved by using chiral catalysts, often transition metal complexes with chiral ligands. chiralpedia.comnumberanalytics.com

Chiral ligands based on the quinoline scaffold have been investigated for their use in asymmetric catalysis. mdpi.commdpi.com For instance, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions, showing some effectiveness in achieving enantioselectivity. mdpi.commdpi.com The development of new chiral ligands and metal complexes for enantioselective transformations remains an active area of research. chiralpedia.comacs.org While specific examples involving this compound are not detailed, the use of related chiral aminoquinoline derivatives suggests the potential of incorporating chirality into the this compound structure for applications in enantioselective catalysis.

Biological and Medicinal Chemistry Aspects of 2 Aminoquinolin 8 Ol and Its Derivatives

Biological Activity Profiles and Therapeutic Potential

The biological activity profiles of 2-aminoquinolin-8-ol and its derivatives are extensive, suggesting potential therapeutic applications across various disease areas. nih.govresearchgate.net Research indicates that these compounds and their derivatives exhibit antimicrobial, anticancer, antioxidant, anti-inflammatory, immunomodulatory, and neuroprotective activities. nih.govscispace.comrroij.comresearchgate.netrsc.org

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral)

This compound and its derivatives have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. researchgate.net The parent compound, this compound, has shown moderate antibacterial effects against several highly resistant bacterial species, including Klebsiella ssp., Enterococcus ssp., Pseudomonas aeruginosa, Acinetobacter baumannii, and Staphylococcus aureus. mdpi.comsciforum.netresearchgate.net The average minimum inhibitory concentration (MIC) value for this compound against these strains was reported as 50 mg/L (301 µM). mdpi.comresearchgate.net

Derivatives of 8-hydroxyquinoline (B1678124), a related structural class, have shown potent antimicrobial activity against Gram-positive bacteria, diploid fungi, and yeast. researchgate.net Some synthesized salts of this compound have exhibited significantly higher solubility and slightly increased antibacterial activity compared to the parent molecule. mdpi.comsciforum.netresearchgate.net Studies have also explored 8-aminoquinoline (B160924) derivatives containing a 1,2,3-triazole ring, which showed promising antimicrobial activity against Gram-positive and Gram-negative bacterial and fungal strains. mdpi.com

Furthermore, certain quinoline (B57606) derivatives have shown antiviral activities. For instance, novel 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives have demonstrated significant inhibitory activities against the dengue virus serotype 2 (DENV2) in vitro. nih.gov One such derivative showed an IC₅₀ of 0.49 µM against DENV2, with a selectivity index of 39.5. nih.gov

Data on the antibacterial activity of this compound and a related compound is presented below:

| Compound | Average MIC against 8 Resistant Bacterial Strains |

| Nitroxoline™ | 16 mg/L (84 µM) mdpi.comresearchgate.net |

| This compound | 50 mg/L (301 µM) mdpi.comresearchgate.net |

Anticancer and Cytotoxic Activities

The quinoline scaffold is recognized for its potential in developing anticancer agents, and derivatives of this compound and related 8-aminoquinolines have been investigated for their cytotoxic properties. ekb.egresearchgate.net Research indicates that some 8-aminoquinoline derivatives possess anticancer potential and have demonstrated cytotoxic effects against various cancer cell lines.

Studies on 8-aminoquinoline derivatives containing a 1,2,3-triazole ring have shown their ability to inhibit the proliferation of cancer cell lines such as HCT 116 and MCF-7. mdpi.com Some of these derivatives exhibited higher cytotoxicity and improved selectivity for cancer cells compared to their 8-hydroxyquinoline counterparts. mdpi.com For example, a specific 8-aminoquinoline glycoconjugate showed IC₅₀ values of 116.4 ± 5.9 µM for HCT 116 cells and 78.1 ± 9.3 µM for MCF-7 cells. mdpi.com The presence of copper ions was found to significantly reduce the proliferation of cancer cells treated with these glycoconjugates. mdpi.com

Other studies on 8-hydroxyquinoline derivatives have also reported significant cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma (Hep3B) and lung adenocarcinoma (A549) cells. nih.govrroij.comnih.gov Some derivatives have shown IC₅₀ values in the nanomolar range against certain cancer cell lines. nih.gov The introduction of specific substituents, such as strong electron-withdrawing groups, has been shown to be critical for high anticancer activity in some quinoline derivatives. nih.gov

Data on the cytotoxicity of selected 8-aminoquinoline glycoconjugates against cancer cell lines is presented below:

| Compound (Glycoconjugate) | Cell Line | IC₅₀ (µM) |

| 17 | HCT 116 | 116.4 ± 5.9 |

| 17 | MCF-7 | 78.1 ± 9.3 |

| 18 | HCT 116 | 329.2 ± 5.4 |

| 18 | MCF-7 | 149.6 ± 1.8 |

Antioxidant and Radical Scavenging Properties

8-Hydroxyquinoline derivatives, structurally related to this compound, have been investigated for their antioxidant activities. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov These compounds have shown radical scavenging activity, as evaluated by assays such as the DPPH assay. nih.govresearchgate.netresearchgate.netnih.gov

While some studies on novel 8-hydroxyquinoline derivatives have reported low antioxidant activity, others have shown that certain derivatives, such as 5-amino-8-hydroxyquinoline, exhibit potent antioxidant effects, comparable to or exceeding that of positive controls like α-tocopherol. nih.govresearchgate.net The introduction of electron-donating groups at the 2nd position of 8-hydroxyquinoline derivatives has been reported to decrease antioxidant activities. nih.gov However, some 2-substituted-8-hydroxyquinoline derivatives have shown superior antioxidant activities in scavenging free radicals and protecting cells against oxidative stress. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Quinoline derivatives, including those related to this compound, have been reported to possess anti-inflammatory and immunomodulatory properties. rsc.orgmdpi.comacs.org Some quinoline-based compounds have shown potential as immunomodulators. acs.org For example, certain derivatives of 3,5-dicarboxamide-quinoline-2(1H)-one have been shown to reduce the secretion of the proinflammatory cytokine IL-1β. acs.org This suggests potential immunomodulatory activity, although further testing is required. acs.org

Additionally, 4-aminoquinoline (B48711) compounds like chloroquine (B1663885) and hydroxychloroquine, while structurally different from this compound, are known to display immunomodulatory effects used in the management of autoimmune diseases. mdpi.com This highlights the broader potential of the quinoline scaffold in modulating immune responses.

Neuroprotective and Central Nervous System Activities

8-Hydroxyquinoline and its derivatives have been explored for their neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's disease. nih.govscispace.comrroij.comgoogle.comnih.govarabjchem.org These compounds are investigated for their ability to modulate neurodegenerative conditions and protect neuronal cells from oxidative stress.

One proposed mechanism for their neuroprotective effect involves the chelation of metal ions such as iron, copper, and zinc, which are implicated in the deposition of amyloid plaques in Alzheimer's disease. nih.govscispace.comnih.govarabjchem.org 8-Aminoquinoline-based metal complexes have been explored as neuroprotective agents. Furthermore, novel 8-aminoquinoline-melatonin hybrids have been designed and evaluated as potential multifunctional agents for Alzheimer's disease, showing neuroprotective activity against glutamate-induced cytotoxicity. nih.gov

Some 2-aminoquinoline (B145021) derivatives have also been investigated for their activity within the central nervous system (CNS), specifically as inhibitors of neuronal nitric oxide synthase (nNOS). acs.org

Molecular Mechanisms of Action and Biological Targets

The biological activities of this compound and its derivatives are mediated through various molecular mechanisms and interactions with biological targets. A key mechanism involves the ability of these compounds to chelate metal ions. nih.govresearchgate.netscispace.comrroij.com This metal chelation property is thought to play a role in their antimicrobial, anticancer, and neuroprotective effects. scispace.comrroij.comnih.gov For instance, in antimalarial applications, 8-aminoquinoline compounds are believed to interfere with mitochondrial function in parasites, potentially through metal chelation. In the context of cancer, iron chelation in tumor cells has been suggested as a potentially useful mechanism for antitumor treatment. rroij.com For neuroprotection, chelating metal ions like copper and zinc can help restore neuronal metal homeostasis and protect against oxidative stress and amyloid-beta aggregation. scispace.comnih.govarabjchem.org

Quinoline derivatives can also exert their effects by interacting with enzymes and receptors. evitachem.com Some quinoline-based molecules have been shown to inhibit protein kinases, disrupt tubulin assembly, and interfere with tumor growth signaling pathways. ekb.egresearchgate.net Specific targets include c-Met, VEGF, and EGF receptors, which are involved in carcinogenic pathways. researchgate.net Additionally, some derivatives act as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is relevant to their potential in Alzheimer's disease treatment. nih.govarabjchem.orgmdpi.com

In the context of antimicrobial activity, the mechanism of action can involve interaction with biological targets crucial for microbial survival. For example, some antibacterial quinoline derivatives may act as membrane-active agents through metal ion chelation. scispace.com Toll-like receptors 7 and 8 (TLR7/8) have also been identified as targets for some 2-aminoquinoline derivatives, leading to the activation of innate immunity and potential antiviral and antitumor activity. google.com

The structural features of this compound, including its functional groups, facilitate interactions such as hydrogen bonding and π-stacking, which are important for binding affinity to biological systems. evitachem.com

Enzyme Inhibition and Modulation

8-Hydroxyquinoline derivatives have been explored as inhibitors of various enzymes. For instance, some derivatives have shown activity against matrix metalloproteinases (MMP-2 and MMP-9) and acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to cancer progression and neurodegenerative diseases, respectively. nih.govekb.egamegroups.cn The ability to inhibit or modulate enzyme activity can stem from binding to metal ion cofactors essential for enzymatic function. smolecule.com

Studies on 2-aminoquinoline derivatives have also demonstrated enzyme inhibitory activity. A series of 7-substituted 2-aminoquinolines were found to be potent and isoform-selective inhibitors of neuronal nitric oxide synthase (nNOS). acs.org X-ray crystallography suggested that these aminoquinolines inhibit nNOS by mimicking substrate interactions with a conserved active site glutamate (B1630785) residue. acs.org

Receptor Binding and Signaling Pathway Interactions

Some 2-aminoquinoline derivatives have been identified as agonists of toll-like receptors 7 and 8 (TLR7/8). google.comgoogle.com TLR7 and TLR8 are key components of the innate immune system, involved in pathogen recognition and activation of immune responses. google.com Targeting these receptors with small molecule agonists has shown promise in antiviral and cancer therapy. google.com

While specific details on this compound's direct interaction with other receptors or signaling pathways are not extensively documented in the provided context, the broader class of quinoline derivatives is known to interact with various biological targets due to their structural features.

DNA/RNA Interactions and Genetic Regulation

Quinoline derivatives have been reported to interact with DNA and RNA, influencing genetic regulation. Some studies indicate that certain quinoline compounds can bind DNA through intercalation. asianpubs.org For example, an 8-aminoquinoline derivative, WR242511, demonstrated inhibition of DNA synthesis, followed by inhibition of RNA and protein synthesis in leishmanial cells. actahort.org This suggests a potential for 8-aminoquinolines to interfere with fundamental genetic processes.

Compounds containing the quinoline ring are also found in molecules that play a role in the formation of DNA and RNA, such as the bases thymine, cytosine, and uracil. nih.gov Furthermore, some quinoline derivatives have been reported for their modes of action in the inhibition of DNA repair. researchgate.net

Mitochondrial Function and Cellular Metabolism

Mitochondria are central to cellular metabolism, ATP production, and various signaling pathways. researchgate.netmdpi.comifm.org 8-Aminoquinoline-based polyamines have shown activity targeting mitochondria. csic.es For instance, sitamaquine (B1681683) and tafenoquine, both 8-aminoquinolines, target the respiratory chain in Leishmania mitochondria, leading to an apoptosis-like death. csic.es The mechanism of action of some 8-aminoquinoline derivatives, particularly in antimalarial activity, involves accumulation within the parasite's mitochondria, causing swelling and structural changes.

Research also suggests that 8-aminoquinoline-based metal complexes can exhibit neuroprotective properties by restoring mitochondrial membrane potential and reducing reactive oxygen species (ROS) levels, thereby mitigating oxidative damage in neuronal cells.

Structure-Activity Relationships (SAR) in Biological Contexts

Structure-Activity Relationship (SAR) studies on 8-hydroxyquinoline and 8-aminoquinoline derivatives highlight the importance of substituents and their positions on the quinoline ring for biological activity. For example, in some series of 8-hydroxyquinoline derivatives screened for anticancer activity, 6-chloroanalogues were found to be the most active. nih.govresearchgate.netmdpi.com The lipophilicity of compounds can also be influenced by halogen substituents at positions 4, 6, and 9, affecting their activity. nih.gov

SAR analysis of 8-substituted quinolines, including 8-hydroxy and 8-amino derivatives, has shown that the presence of a hydroxyl group at the C-8 position can contribute to anticancer potential. researchgate.net Modifications at specific positions on the quinoline ring can enhance various biological activities, including anticancer properties. For 2-aminoquinoline derivatives acting as nNOS inhibitors, elongating the chain between the aminoquinoline and an aryl ring influenced potency and isoform selectivity. acs.org

Preclinical Pharmacological Investigations and Efficacy Studies

Preclinical studies are conducted prior to clinical testing and often include in vitro and in vivo efficacy studies in animal models. premierconsulting.com While specific preclinical efficacy studies focused solely on this compound were not detailed in the provided information, research on related 8-aminoquinoline derivatives offers insights into this area.

For instance, an antimalarial 8-aminoquinoline, WR242511, demonstrated strong in vitro inhibition of leishmanial cell growth. actahort.org Studies evaluating the effectiveness of 8-aminoquinoline derivatives against Plasmodium vivax have shown that these compounds can significantly reduce parasitemia levels in infected models. Combination therapy using 8-aminoquinoline derivatives has also shown enhanced efficacy in some cases. nih.gov

Preclinical studies on 8-aminoquinoline-based metal complexes have indicated their potential as neuroprotective agents in in vitro models of oxidative stress. The development of preclinical G6PD mouse models is underway to better understand the hemolytic toxicity of 8-aminoquinolines and potentially evaluate efficacy in these models. nih.gov

Biosensing and Bioimaging Applications Based on this compound

8-Hydroxyquinoline and its derivatives, including 8-aminoquinoline derivatives, have been utilized as fluorescent chemosensors for metal ions. nih.govresearchgate.netmdpi.com The ability of these compounds to chelate metal ions allows them to function as probes for detecting specific metal ions in various environments, including biological systems. asianpubs.orgresearchgate.netmdpi.com

8-Aminoquinoline derivatives have demonstrated pH-sensitive fluorescence, which can be useful in cellular imaging applications. Introducing various carboxamide groups into an 8-aminoquinoline molecule to create 8-amidoquinoline derivatives is a trend aimed at improving water solubility and cell membrane permeability for biosensing applications. researchgate.netmdpi.com These derivatives show potential as functional receptors for zinc ions due to their fast reactivity, good selectivity, and biocompatibility. researchgate.netmdpi.com

Advanced Analytical and Sensing Applications of 2 Aminoquinolin 8 Ol

Development of Chemosensors and Biosensors Utilizing 2-Aminoquinolin-8-ol

The design and synthesis of chemosensors and biosensors based on this compound leverage its ability to act as a ligand or be incorporated into larger molecular architectures. These sensors are designed to undergo a measurable change upon binding to a specific analyte, allowing for its detection and quantification. The signaling mechanisms employed often involve changes in fluorescence, color, or electrochemical properties.

Fluorimetric Sensing Mechanisms

Fluorimetric sensing is a widely used approach due to its high sensitivity and selectivity. This compound and its derivatives can exhibit changes in fluorescence intensity or emission wavelength upon interaction with target analytes, particularly metal ions. The intrinsic fluorescence properties of the quinoline (B57606) core can be modified by the presence of the amino and hydroxyl groups, and further influenced by analyte binding.

Research has shown the development of Schiff base fluorescent probes derived from this compound for the detection of metal ions such as Zn²⁺. ijcrt.org The complexation of such a probe with Zn²⁺ can result in a significant enhancement of fluorescent emission intensity and a red shift in the emission wavelength. ijcrt.org This "turn-on" fluorescence response is often attributed to mechanisms such as the restriction of intramolecular rotation or the inhibition of photoinduced electron transfer (PET) upon analyte binding. mdpi.comacs.org The binding event rigidifies the molecular structure or disrupts an electron transfer pathway that quenches fluorescence in the unbound state, leading to increased emission. Studies on 8-aminoquinoline-based chemosensors have also demonstrated selective fluorescence sensing of ions like Zn²⁺ and Al³⁺, highlighting the tunability of selectivity through structural modifications. acs.orgnih.gov

Colorimetric Sensing Mechanisms

Colorimetric sensing involves a change in the visible absorption spectrum of the sensor upon interaction with an analyte, resulting in a detectable color change. While fluorimetric sensing is prevalent, colorimetric detection offers the advantage of naked-eye detection without the need for sophisticated instrumentation.

Although specific examples focusing solely on the colorimetric sensing properties of this compound are less extensively documented compared to its fluorimetric applications in the provided search results, the broader class of 8-hydroxyquinoline (B1678124) derivatives is known to exhibit colorimetric responses to metal ions. researchgate.net These color changes typically arise from changes in the electronic structure of the chromophore upon complexation with the analyte, affecting its light absorption properties. The development of dual-channel sensors, which exhibit both fluorimetric and colorimetric responses, further illustrates the potential for colorimetric mechanisms within this structural family. researchgate.net Future research may explore the direct application of this compound or its specific derivatives in developing selective colorimetric sensors.

Electrochemical Sensing Platforms

Electrochemical sensing platforms utilize changes in electrical signals, such as current or potential, to detect and quantify analytes. The redox-active properties of the quinoline system, combined with the functional groups present in this compound, can be leveraged for electrochemical detection.

While direct studies on electrochemical sensors based on this compound were not prominently featured, research on related 8-hydroxyquinoline derivatives provides insight into this application. For instance, an electrochemical sensor for Zn(II) ions has been developed using carboxylated-8-carboxamidoquinoline integrated with electrochemically reduced graphene oxide on a screen-printed carbon electrode. nih.govplos.org This platform demonstrated high sensitivity and a low limit of detection for Zn(II) through differential pulse voltammetry. nih.govplos.org The quinoline derivative acts as a chelating ligand, and its interaction with the metal ion influences the electrochemical properties of the modified electrode surface, enabling voltammetric detection. This suggests that this compound, with its similar metal-chelating capabilities, could potentially be incorporated into electrochemical sensing platforms for various analytes.

Detection and Quantification of Specific Analytes

The sensing applications of this compound and its derivatives are primarily focused on the detection and quantification of specific chemical species, particularly metal ions and, potentially, biologically relevant molecules.

Metal Ions and Anions

The ability of this compound to chelate metal ions through its nitrogen and oxygen atoms makes it a valuable scaffold for developing metal ion sensors. Studies have reported the use of this compound-based chemosensors for the selective detection of various metal ions. ijcrt.orgacs.orgnih.gov

Specific examples include the fluorescent detection of Zn²⁺ using a Schiff base derived from this compound, which showed enhanced fluorescence upon binding. ijcrt.org Another study highlighted 8-aminoquinoline-based chemosensors capable of selectively sensing Zn²⁺ and Al³⁺ ions with detection limits in the order of ~10⁻⁷ M. nih.gov The selectivity towards different metal ions can be tuned by modifying the structure of the this compound derivative. nih.gov The detection of other metal ions such as Cu²⁺, Hg²⁺, Co²⁺, and Ni²⁺ has also been explored using related 8-hydroxyquinoline-based sensors, indicating the potential for this compound derivatives to be developed for a range of metal analytes. acs.orgresearchgate.net The interaction with metal ions often leads to significant changes in fluorescence or absorption spectra, forming the basis of the sensing mechanism.

While the primary focus in the provided results is on metal cations, the general chelating ability of 8-hydroxyquinoline derivatives might also extend to interactions with certain anions, although specific applications of this compound for anion sensing were not detailed.

Biologically Relevant Molecules

The application of this compound based sensors for detecting biologically relevant molecules is an emerging area. While the search results did not provide extensive details on the direct sensing of biomolecules by this compound itself, the use of related quinoline derivatives in biological contexts, such as bioimaging of metal ions in cells, suggests potential for future development in this area. acs.orgresearchgate.net

Environmental Pollutants

Derivatives of 8-hydroxyquinoline and 8-aminoquinoline (B160924) are recognized as fluorogenic chelators for detecting metal ions, which can be significant environmental pollutants. mdpi.comresearchgate.net The development of fluorescent sensors based on 8-aminoquinoline for the detection of zinc ions in environmental applications has been explored. mdpi.comresearchgate.netresearchgate.net Introducing carboxamide groups into an 8-aminoquinoline molecule to form 8-amidoquinoline derivatives is a trend aimed at improving properties like water solubility and cell membrane permeability, which are beneficial for environmental and biological applications. mdpi.comresearchgate.netresearchgate.net These 8-amidoquinoline derivatives show potential as receptors for zinc ion sensing due to their fast reactivity, good selectivity, and biocompatibility. mdpi.comresearchgate.net

Fluorescent chemosensors based on 8-hydroxyquinoline have also been synthesized for the selective detection of metal ions like Hg²⁺ and Cu²⁺ in environmental aqueous solutions. researchgate.net For instance, a chemosensor based on 8-hydroxyquinoline demonstrated the ability to quantitatively detect Hg²⁺ via fluorescence spectroscopy with a low detection limit. researchgate.net

Spectroscopic Probe Design and Applications

The quinoline scaffold, including this compound and its derivatives, is a common fluorophore used in the design of spectroscopic probes. mdpi.comresearchgate.netresearchgate.net These probes leverage changes in fluorescence or luminescence properties upon interaction with a target analyte.

Fluorescent Probes for Cellular Imaging

Fluorescent sensors based on 8-aminoquinoline have been explored for their application in live cell imaging. researchgate.netresearchgate.net Derivatives of 8-aminoquinoline, particularly 8-amidoquinoline derivatives, are being developed as fluorescent probes for detecting zinc ions in biological applications, including within living cells. mdpi.comresearchgate.netresearchgate.net These probes often utilize mechanisms such as chelation-induced enhanced fluorescence (CHEF) and the inhibition of photoinduced electron transfer (PET) to achieve selective and sensitive detection. researchgate.net For example, a probe based on 8-amidoquinoline showed effectiveness for sensing zinc (II) in living tumor cells. researchgate.net

Another approach involves incorporating an 8-hydroxyquinoline moiety onto a fluorescent platform, such as rhodamine, to create probes for detecting metal ions like Hg²⁺ in living cells. rsc.org Such probes have demonstrated good membrane permeability, allowing for intracellular detection. rsc.org

While not directly focused on this compound, research on fluorescent probes for cellular imaging highlights the broader utility of the quinoline framework in designing probes for visualizing biological processes and detecting specific analytes within cells. rsc.orgwiley.com

Luminescent Probes for In Vitro and In Vivo Diagnostics

Luminescence probes, including fluorescent and phosphorescent probes, are powerful tools in life sciences research for applications such as quantitative analysis of physiological parameters, visualization of cell organelles, and measurement of drug transportation. mednexus.org While the direct use of this compound specifically as a luminescent probe for in vitro or in vivo diagnostics is not extensively detailed in the provided context, the broader class of quinoline derivatives is relevant.

8-Aminoquinoline group drugs have been mentioned in the context of in vitro diagnostics for detecting malaria. who.int Furthermore, the development of luminescent probes for in vivo applications is an active area of research, with probes designed for visualizing and quantifying biological processes in living organisms. revvity.comthermofisher.comresearchgate.netnih.gov These probes often utilize properties like bright and stable signals, red-shifted emission wavelengths for deeper tissue penetration, and multiplexing capabilities. thermofisher.com

The design of luminescent probes for in vivo imaging often involves targeting specific biomarkers or cellular structures. revvity.comnih.gov While specific examples directly linking this compound to in vivo diagnostic probes are not provided, the compound's structure suggests potential for derivatization to create such probes, given the utility of other quinoline derivatives in this area.

Chromatographic and Spectrometric Methodologies Involving this compound Derivatives

Chromatographic and spectrometric methods are essential for the separation, identification, and quantification of chemical compounds. This compound and its derivatives have been involved in such methodologies, particularly in their synthesis and characterization.

Synthesis of this compound derivatives often involves various reaction steps, and chromatographic techniques like column chromatography are commonly used for purification of the synthesized products. amegroups.cnmdpi.comacgpubs.orgresearchgate.net For example, purification by column chromatography using silica (B1680970) gel with specific eluent systems (e.g., EtOAc/hexane or toluene:ethyl acetate) has been reported for isolating this compound derivatives. amegroups.cnmdpi.comacgpubs.org Thin layer chromatography (TLC) is also utilized for monitoring reaction progress and assessing the purity of compounds. mdpi.comacgpubs.org

Spectrometric methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), are crucial for the structural characterization and confirmation of this compound derivatives. amegroups.cnresearchgate.netnih.govmdpi.comnih.gov UV-Visible spectroscopy is also employed, for instance, in studying the binding of probes to metal ions. researchgate.netresearchgate.netrsc.orgamegroups.cn These spectroscopic techniques provide detailed information about the molecular structure, functional groups, and purity of the synthesized compounds. Density Functional Theory (DFT) calculations are sometimes used in conjunction with spectroscopic data to optimize structures and understand properties. researchgate.netresearchgate.netresearchgate.net

The lipophilicity of 8-hydroxyquinoline derivatives has been determined using reversed-phase high-performance liquid chromatography (RP-HPLC), indicating the application of HPLC in characterizing the physical properties of related compounds. mdpi.com

Computational and Theoretical Investigations of 2 Aminoquinolin 8 Ol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are essential for probing the electronic nature and reactive behavior of molecules. For 2-Aminoquinolin-8-ol, these studies can elucidate charge distribution, stability, and potential reaction pathways.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. DFT calculations have been applied to study this compound, particularly in the context of its coordination with metal ions. For instance, DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set have been employed to optimize the structures of this compound (referred to as L1) and its copper(II) and palladium(II) complexes. indianchemicalsociety.comindianchemicalsociety.comresearchgate.netzenodo.orgindianchemicalsociety.com These calculations allowed for the determination of optimized geometries, including bond lengths and bond angles, which showed good agreement with literature values. indianchemicalsociety.comindianchemicalsociety.comresearchgate.netzenodo.orgindianchemicalsociety.com

DFT studies also facilitate the analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). indianchemicalsociety.comresearchgate.netzenodo.org In studies involving this compound complexes, the HOMO and LUMO orbital analysis provided insights into charge transfer within the metal-ligand complexes. For example, in certain copper(II) and palladium(II) complexes of this compound, the HOMO orbital was found to be confirmed over the metal and partially on the ligand, while the LUMO orbital was primarily located on the ligand, indicating charge transfer from the metal to the ligand. researchgate.net Global reactivity parameters have also been computed using DFT at the same basis set and phase. indianchemicalsociety.comresearchgate.netzenodo.org

Ab Initio Methods for Ground and Excited States

While DFT is commonly used, ab initio methods, which are based on first principles without empirical parameters, can also be applied to study molecular electronic structure. The search results did not provide specific details on ab initio calculations performed solely on this compound for its ground and excited states. However, quantum chemical investigations, including potentially ab initio approaches, are fundamental for a comprehensive understanding of the compound's electronic behavior and spectroscopic transitions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems, providing insights into their flexibility, conformational changes, and interactions. Conformational analysis aims to understand the different spatial arrangements a molecule can adopt and their relative stabilities.

Specific MD simulation studies focused solely on the conformational analysis of isolated this compound were not prominently featured in the search results. However, MD simulations have been utilized in studies involving 8-hydroxyquinoline (B1678124) derivatives and their interactions, indicating the applicability of this method to related structures. researchgate.net MD simulations are valuable for exploring the dynamic nature of molecules in various environments, such as in solution or when interacting with other molecules.

Prediction of Spectroscopic Properties and Spectral Interpretations

Theoretical calculations can predict various spectroscopic properties, aiding in the interpretation of experimental spectra (e.g., IR, UV-Visible, NMR).

DFT calculations, as mentioned earlier, have been used in conjunction with experimental spectroscopic techniques (IR, UV-Visible) to characterize this compound and its metal complexes. indianchemicalsociety.comindianchemicalsociety.comresearchgate.netzenodo.orgindianchemicalsociety.comresearchgate.net For instance, shifts in vibrational modes observed in the IR spectra of complexes compared to the free ligand can be interpreted with the help of theoretical calculations to understand the coordination modes. indianchemicalsociety.com UV-Visible spectra of this compound and its complexes have also been characterized, with theoretical studies supporting the interpretation of observed electronic transitions. indianchemicalsociety.comindianchemicalsociety.comresearchgate.netzenodo.orgindianchemicalsociety.comresearchgate.netfrontiersin.org

Molecular Docking and Protein-Ligand Interaction Modeling for this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when bound to a protein or other biological target. Protein-ligand interaction modeling further characterizes the nature and strength of these interactions.

A study investigating the interaction of 2-amino-8-hydroxyquinoline (A8HQ) with human serum albumin (HSA) employed molecular modeling alongside spectroscopic techniques. nih.gov This study suggested that the binding of A8HQ to HSA primarily involves hydrophobic interactions and hydrogen bonding. nih.gov Molecular modeling indicated that A8HQ preferably binds in subdomain IIA of HSA, close to the Trp214 residue. nih.gov While this study focused on the interaction with a carrier protein, molecular docking and interaction modeling are widely applicable to predict the binding of this compound derivatives to various biological targets, which is crucial in drug discovery efforts. researchgate.netrsc.orgopenreview.net

Design of Novel this compound Derivatives via In Silico Methods

In silico methods, encompassing a range of computational techniques, are increasingly used in the design and discovery of novel compounds with desired properties. This includes virtual screening, quantitative structure-activity relationship (QSAR) modeling, and de novo design.

While the search results did not provide specific examples of in silico design efforts focused on generating novel this compound derivatives, the application of computational tools for designing new compounds based on existing scaffolds like 8-hydroxyquinoline is a common practice in medicinal chemistry. asianpubs.orgirb.hrresearchgate.net These methods can predict potential biological activities, ADMET properties (absorption, distribution, metabolism, excretion, and toxicity), and guide the synthesis of promising new derivatives.

Future Directions and Interdisciplinary Perspectives in 2 Aminoquinolin 8 Ol Research

Emerging Applications in Materials Science and Optoelectronics

The unique photophysical properties of the 8-hydroxyquinoline (B1678124) scaffold, a core component of 2-Aminoquinolin-8-ol, have long been harnessed in the development of organic light-emitting diodes (OLEDs). The introduction of an amino group at the 2-position in this compound offers intriguing possibilities for tuning the electronic and luminescent characteristics of these materials. Future research is anticipated to focus on the synthesis and characterization of metal complexes of this compound for their potential as emissive and electron-transporting layers in OLEDs.

The ability of this compound to form stable complexes with a variety of metal ions opens the door to the creation of novel fluorescent materials. nih.gov These materials could find applications in chemical sensors, where the fluorescence of the complex changes upon interaction with specific analytes. Research in this area will likely explore the development of selective and sensitive fluorescent chemosensors for the detection of environmentally and biologically significant metal ions.

Table 1: Potential Optoelectronic Applications of this compound Derivatives

| Application Area | Potential Role of this compound Derivatives | Key Research Focus |

| Organic Light-Emitting Diodes (OLEDs) | Emissive Layer Materials, Electron Transport Layers | Synthesis of metal complexes with tunable emission spectra and improved charge transport properties. |

| Fluorescent Chemosensors | Selective detection of metal ions | Design of ligands with high specificity and sensitivity for target analytes. |

| Organic Photovoltaics (OPVs) | Electron donor or acceptor materials | Investigation of electronic properties and energy level alignment in photovoltaic devices. |

Integration of this compound into Nanotechnology and Advanced Functional Materials